molecular formula C21H26N2O5S B11125994 N-(4-ethoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

N-(4-ethoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

Cat. No.: B11125994
M. Wt: 418.5 g/mol
InChI Key: OHLJFVMIXKLXGU-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an ethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylamine with 3-methyl-4-chlorobenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 2-oxo-2-(pyrrolidin-1-yl)ethanol in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinones, reduced sulfonamides, and substituted pyrrolidine derivatives .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The ethoxyphenyl and pyrrolidine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
  • N-(4-CHLOROPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-3-27-18-8-6-17(7-9-18)22-29(25,26)19-10-11-20(16(2)14-19)28-15-21(24)23-12-4-5-13-23/h6-11,14,22H,3-5,12-13,15H2,1-2H3

InChI Key

OHLJFVMIXKLXGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCC3)C

Origin of Product

United States

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